Bisphenol A-d16
Overview
Description
Bisphenol A-d16, also known as BPA-d16, is a derivative of bisphenol A (BPA), a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . It is the deuterium labeled Bisphenol A .
Synthesis Analysis
Bisphenol A (BPA) is formed through an acid-catalyzed condensation reaction of phenol and acetone . The extraction of BPA from samples is done by employing various extraction techniques. Gas chromatography and liquid chromatography coupled with mass-spectrometry are usually applied for the determination of BPA .Chemical Reactions Analysis
The study focused on the application of GC in the quantitative analysis of bisphenols and their analogues . The role of silylation in the qualitative and quantitative analysis of bisphenols was investigated .Physical And Chemical Properties Analysis
Bisphenol A is a moderately water-soluble compound, with low volatility that is easily biodegraded . More specific physical and chemical properties of Bisphenol A-d16 were not found in the search results.Scientific Research Applications
1. Environmental Science and Pollution Research
- Application : The study focused on the application of GC in the quantitative analysis of bisphenols and their analogues (12 analytes), and the improvement of solid-phase extraction for the whole water analysis of complex water samples .
- Method : The whole water analysis was performed by washing the filters with methanol and recycling the extract to the sample. The validation of SPE-GC/MS (SIM) gave limits of detection of 1–50 ng/L for ten target bisphenols with a method recovery of between 87 and 133% .
- Results : The application of the method was tested by the analysis of wastewater sampled from three wastewater treatment plants located in Poland, and municipal surface waters. The only analytes found were BPA and BPS, within the range of 16–1465 ng/L and < MDL-1249 ng/L in wastewater, and 170–3113 ng/L and < MDL-1584 ng/L in surface water, respectively .
2. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters
- Application : This paper presents a procedure for the determination of bisphenol A (BPA) in seawater .
- Method : Gas chromatography coupled with mass spectrometry (GC-MS) was used as the analytical method, preceded by analyte isolation via solid-phase extraction (SPE). Initially, the best conditions for extraction, derivatization, and GC-MS analysis were established .
- Results : The results of the determination of bisphenol A in water samples collected from five harbor basins of the Port of Gdynia using an unmanned mobile research unit, HydroDron-1, were presented. The identified concentrations ranged from 0.01 µg/L to 0.03 µg/L, depending on the investigated area .
3. Quantification of Bisphenols in Wastewaters and Surface Water
- Application : This study focused on the application of GC in the quantitative analysis of bisphenols and their analogues (12 analytes), and the improvement of solid-phase extraction for the whole water analysis of complex water samples .
- Method : The whole water analysis was performed by washing the filters with methanol and recycling the extract to the sample. The validation of SPE-GC/MS (SIM) gave limits of detection of 1–50 ng/L for ten target bisphenols with a method recovery of between 87 and 133% .
- Results : The application of the method was tested by the analysis of wastewater sampled from three wastewater treatment plants located in Poland, and municipal surface waters. The only analytes found were BPA and BPS, within the range of 16–1465 ng/L and < MDL-1249 ng/L in wastewater, and 170–3113 ng/L and < MDL-1584 ng/L in surface water, respectively .
4. Quantification of 16 Bisphenol Analogues in Food Matrices
- Application : This study aimed to develop effective analytical methods to simultaneously quantify BPA and fifteen bisphenol analogues present in canned foods and beverages .
- Method : Samples of foods and beverages available in the Swiss and EU markets (n = 22), including canned pineapples, ravioli, and beer, were prepared and analyzed using QuEChERS GC-MS. The quantification method was compared to a QuEChERS LC-MS/MS analysis .
- Results : Quantities of these analogues were present in 20 of the 22 samples tested, with the most frequent analytes at higher concentrations: BPA and BPS were discovered in 78% and 48% of cases, respectively .
5. Quantification of Bisphenols in Natural Waters and Wastewater
- Application : This study focused on the application of GC in the quantitative analysis of bisphenols and their analogues (12 analytes), and the improvement of solid-phase extraction for the whole water analysis of complex water samples .
- Method : The whole water analysis was performed by washing the filters with methanol and recycling the extract to the sample. The validation of SPE-GC/MS (SIM) gave limits of detection of 1–50 ng/L for ten target bisphenols with a method recovery of between 87 and 133% .
- Results : The application of the method was tested by the analysis of wastewater sampled from three wastewater treatment plants located in Poland, and municipal surface waters. The only analytes found were BPA and BPS, within the range of 16–1465 ng/L and < MDL-1249 ng/L in wastewater, and 170–3113 ng/L and < MDL-1584 ng/L in surface water, respectively .
6. Determination of Bisphenol Analogues in Food Matrices
- Application : This study aimed to develop effective analytical methods to simultaneously quantify BPA and fifteen bisphenol analogues (i.e., bisphenol AF, bisphenol AP, bisphenol B, bisphenol BP, bisphenol C, bisphenol E, bisphenol F, bisphenol G, bisphenol M, bisphenol P, bisphenol PH, bisphenol S, bisphenol Z, bisphenol TMC, and tetramethyl bisphenol F) present in canned foods and beverages .
- Method : Samples of foods and beverages available in the Swiss and EU markets (n = 22), including canned pineapples, ravioli, and beer, were prepared and analyzed using QuEChERS GC-MS. The quantification method was compared to a QuEChERS LC-MS/MS analysis .
- Results : Quantities of these analogues were present in 20 of the 22 samples tested, with the most frequent analytes at higher concentrations: BPA and BPS were discovered in 78% and 48% of cases, respectively .
Safety And Hazards
Future Directions
The general population is exposed to bisphenol A (BPA) orally, parenterally, transdermally, and environmentally as a result of the use of BPA in food packaging, plastics, and personal care products . This method may be valuable for general risk assessment of BPA for a large and varied population because of its efficiency and economical aspects .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-MAJJRYNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583721 | |
Record name | Bisphenol A-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A-d16 | |
CAS RN |
96210-87-6 | |
Record name | Bisphenol A-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96210-87-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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